
(2S)-2,3,3-Trimethylbutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3,3-Trimethylbutanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a chiral center at the second carbon, making it optically active. This compound is often utilized in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2S)-2,3,3-Trimethylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of (2S)-2,3,3-trimethylbutanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the by-products are managed through appropriate waste treatment systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,3,3-Trimethylbutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as esters, amides, and anhydrides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2S)-2,3,3-trimethylbutanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the acyl chloride from the corresponding carboxylic acid.
Water: For hydrolysis reactions.
Lithium Aluminum Hydride (LiAlH4): For reduction reactions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
(2S)-2,3,3-Trimethylbutanoic Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
(2S)-2,3,3-Trimethylbutanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2,3,3-trimethylbutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols, amines, and water, through nucleophilic acyl substitution. This reaction mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2,3,3-Trimethylbutanoyl Chloride: The enantiomer of (2S)-2,3,3-trimethylbutanoyl chloride, differing only in the configuration at the chiral center.
Isobutyryl Chloride: A structurally similar compound with a different alkyl group.
Pivaloyl Chloride: Another acyl chloride with a similar structure but different substituents.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart different reactivity and selectivity in chemical reactions compared to its enantiomer and other similar compounds. This makes it valuable in asymmetric synthesis and the production of chiral pharmaceuticals.
Propriétés
Numéro CAS |
87569-05-9 |
|---|---|
Formule moléculaire |
C7H13ClO |
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
(2S)-2,3,3-trimethylbutanoyl chloride |
InChI |
InChI=1S/C7H13ClO/c1-5(6(8)9)7(2,3)4/h5H,1-4H3/t5-/m1/s1 |
Clé InChI |
SXJYIEBMAQEWPK-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C(=O)Cl)C(C)(C)C |
SMILES canonique |
CC(C(=O)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


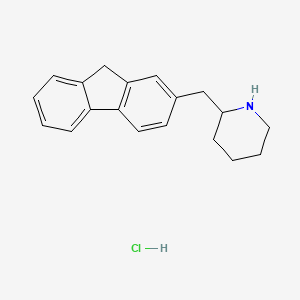
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
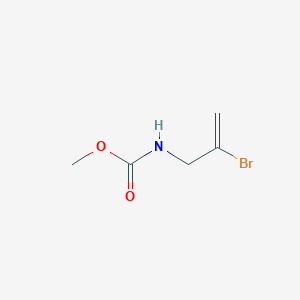

![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)

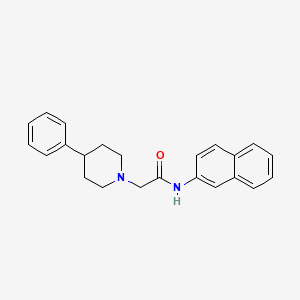
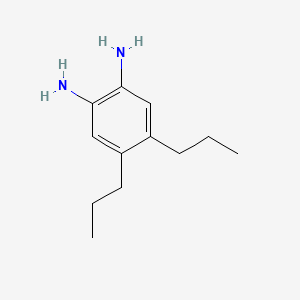

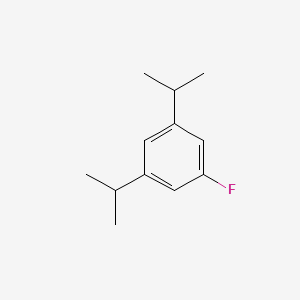
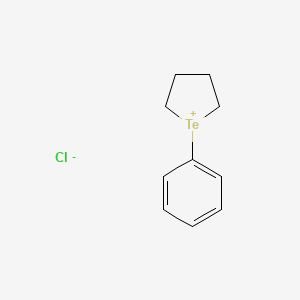
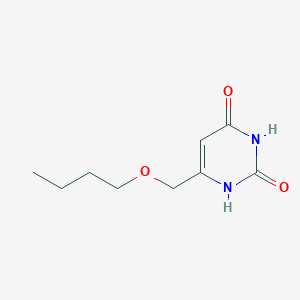
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
